molecular formula C19H16N4O2 B2940183 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034580-35-1

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2940183
CAS No.: 2034580-35-1
M. Wt: 332.363
InChI Key: OCCKFUFNSDWWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to a pyridine ring substituted with a furan moiety. Its structure combines three pharmacologically relevant heterocycles: benzimidazole (a privileged scaffold in medicinal chemistry), pyridine (common in kinase inhibitors), and furan (known for enhancing bioavailability).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-16(20-10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKFUFNSDWWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan-2-yl group can be introduced through a subsequent substitution reaction, and the acetamide moiety can be added via acylation.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan-2-yl group can be oxidized to form furan-2,5-dione.

  • Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2,5-dione derivatives.

  • Reduction: Imidazoline derivatives.

  • Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials and polymers.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, the following structurally related benzimidazole-acetamide derivatives are compared:

Table 1: Structural and Functional Comparison of Benzimidazole-Acetamide Analogues

Compound Name / ID Key Structural Features Biological Activity Synthesis Route Reference
Target Compound
2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Benzimidazole + pyridine-furan-acetamide Not explicitly reported; inferred potential for kinase or antimicrobial activity Likely via EDCI/HOBt-mediated coupling (analogous to methods in )
W1
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
Thioacetamide linker + dinitrophenyl group Antimicrobial activity (Gram-positive bacteria) Multi-step synthesis involving thioether formation and amidation
N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide Pyridinyl-benzimidazole + acetylphenyl-acetamide No direct activity data; structural similarity to kinase inhibitors Unclear; possibly via HOBt/EDCI coupling
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives Benzoyl-substituted benzimidazole + thioacetamide Anticancer (cell cycle arrest) and antimicrobial activities Benzoylation of thioacetamide precursors
N-(1H-benzimidazol-2-yl)pyrazole-3-carboxamides Pyrazole-carboxamide + benzimidazole EGFR inhibition and apoptosis induction EDCI/HOBt-mediated coupling in DMF
2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Benzimidazole + 1,3,4-oxadiazole-acetamide Antioxidant (DPPH scavenging, IC50 ~12–18 µM) Condensation of benzimidazole with oxadiazole precursors

Structural Insights

  • Linker Variations : The target compound employs an oxygen-based acetamide linker, whereas analogues like W1 use thioacetamide, which enhances electronegativity and may improve antimicrobial potency .
  • Substituent Effects : The pyridine-furan moiety in the target compound likely improves solubility and bioavailability compared to bulkier groups (e.g., dinitrophenyl in W1 or benzoyl in derivatives) .
  • Heterocyclic Additions : Compounds with oxadiazole () or pyrazole () rings exhibit distinct activity profiles, such as antioxidant or EGFR inhibition, highlighting the role of auxiliary heterocycles in target selectivity .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzimidazole core is critical for broad-spectrum activity, while auxiliary groups (furan, pyridine, oxadiazole) fine-tune target specificity and pharmacokinetics .
  • Pharmacological Potential: The target compound’s furan-pyridine system merits further investigation for kinase inhibition or antimicrobial applications, building on trends observed in analogues .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 2,4-dinitrophenyl in W1) may necessitate longer reaction times or elevated temperatures, as seen in .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological properties of this compound, supported by data tables and relevant case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3OC_{16}H_{15}N_3O, with a molecular weight of 269.31 g/mol. The structure features a benzimidazole ring fused with a furan-substituted pyridine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide exhibit potent anticancer properties. For instance, a related benzimidazole derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF25.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0Cytotoxicity via cell cycle arrest
Compound CA54930.5 ± 4.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMIC (μM)Activity Type
Staphylococcus aureus5.64 - 77.38Gram-positive bacteria
Escherichia coli8.33 - 23.15Gram-negative bacteria
Candida albicans16.69 - 78.23Fungal strain

The proposed mechanisms by which 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a key feature observed in several studies.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and inhibition of essential enzymes are common mechanisms attributed to benzimidazole derivatives.

Case Studies

A notable case study involved the administration of a related benzimidazole compound in tumor-bearing mice, which demonstrated significant tumor growth suppression compared to control groups . This highlights the potential therapeutic applications of the compound in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.